molecular formula C7H14ClN3 B6610195 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride CAS No. 2708646-08-4

1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride

Cat. No.: B6610195
CAS No.: 2708646-08-4
M. Wt: 175.66 g/mol
InChI Key: WOUVXFXCTZATHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride is a chemical compound belonging to the pyrazole family. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2 and three carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride typically involves the cyclocondensation of hydrazine with a carbonyl compound. One common method is the reaction of hydrazine hydrate with 3-methyl-2-butanone in the presence of an acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch or continuous processes. These methods utilize similar reaction conditions but are optimized for higher yields and purity. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of the compound .

Mechanism of Action

The mechanism of action of 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-3-(propan-2-yl)-1H-pyrazol-5-amine hydrochloride
  • 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-ylmethanamine hydrochloride

Uniqueness

1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and drug discovery .

Properties

IUPAC Name

1-methyl-3-propan-2-ylpyrazol-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3.ClH/c1-5(2)7-6(8)4-10(3)9-7;/h4-5H,8H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUVXFXCTZATHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C=C1N)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.66 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.